6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is a bicyclic compound that features a fused pyrrole and imidazole ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly as an anti-inflammatory and analgesic agent. The compound belongs to the class of pyrrolo[1,2-a]imidazoles, which are known for their diverse pharmacological properties.
This compound is classified as a heterocyclic organic compound, specifically a nitrogen-containing bicyclic structure. It is derived from various synthetic routes involving pyrrole and imidazole derivatives. Its synthesis and characterization have been documented in several scientific publications, highlighting its relevance in pharmaceutical research .
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, with various starting materials leading to successful formation.
The molecular formula of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is . The compound exhibits a unique fused ring system where the pyrrole and imidazole rings are interconnected:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid participates in various chemical reactions:
The mechanism by which 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve:
Further investigations are necessary to clarify its precise mechanism of action.
The physical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid include:
Chemical properties include:
These properties make it suitable for various applications in medicinal chemistry .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid has several applications in scientific research:
Fragment-based drug design (FBDD) has proven instrumental in optimizing the pyrroloimidazole scaffold for targeted protein interactions. NMR screening of a 13,800-compound fragment library against WDR5—a chromatin regulatory protein overexpressed in cancers—identified the bicyclic imidazole core (e.g., F-1: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) as a hit binding to the WIN site with a Ki of 323 µM and ligand efficiency (LE) of 0.34 [3]. X-ray crystallography revealed key interactions: the imidazole nitrogen forms a 2.8 Å hydrogen bond with C261's backbone carbonyl, while the scaffold stacks between F133 and F263 aromatic residues [3]. This fragment served as a starting point for structure-based optimization, where pendant phenyl groups were functionalized to occupy adjacent S4/S5 subpockets, yielding lead compounds with dissociation constants <10 nM and micromolar activity against AML cell lines [3].
Efficient syntheses leverage cyclocondensation and annulation strategies:
Table 1: Key Multi-Component Synthetic Routes
Method | Reactants | Conditions | Products | Yield |
---|---|---|---|---|
Marckwald Reaction | Aminocarbonyl compounds | Two-step cyclization | Unsubstituted core | High |
L-Proline Cyclization | 1,2-Diketones, L-proline, NH4OAc | Microwave, solvent-free | 33a–k | Moderate |
Photoredox Annulation | L-Proline, α-azidochalcones | Ru(III)-P4VP, visible light, flow | 37a–r | >90% |
While direct asymmetric synthesis of the carboxylic acid derivative remains underexplored, enantioselective methods for related scaffolds provide strategic insights:
Solid-phase techniques enable rapid diversification, though direct reports for this specific scaffold are limited. Patent literature describes pyrroloimidazole combinatorial libraries synthesized via:
The carboxylic acid moiety serves as a versatile handle for derivatization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0